molecular formula C25H23N3O6S B11325036 {4-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(4-methoxyphenyl)methanone

{4-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(4-methoxyphenyl)methanone

Cat. No.: B11325036
M. Wt: 493.5 g/mol
InChI Key: CYROXEWPDPBWJW-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique combination of benzenesulfonyl, furan, oxazole, and piperazine moieties, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a 2-amino-2-(furan-2-yl)ethanol derivative, under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation of the oxazole intermediate using benzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, where the oxazole derivative reacts with 4-(4-methoxybenzoyl)piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzenesulfinyl group under mild reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzenesulfinyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE
  • 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERAZINE

Uniqueness

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE is unique due to the presence of the furan

Properties

Molecular Formula

C25H23N3O6S

Molecular Weight

493.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C25H23N3O6S/c1-32-19-11-9-18(10-12-19)24(29)27-13-15-28(16-14-27)25-23(26-22(34-25)21-8-5-17-33-21)35(30,31)20-6-3-2-4-7-20/h2-12,17H,13-16H2,1H3

InChI Key

CYROXEWPDPBWJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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